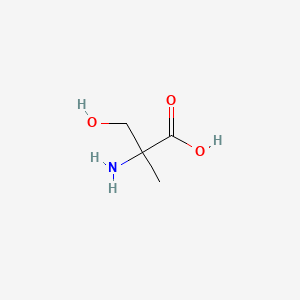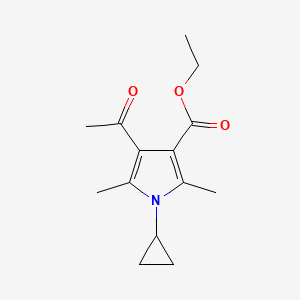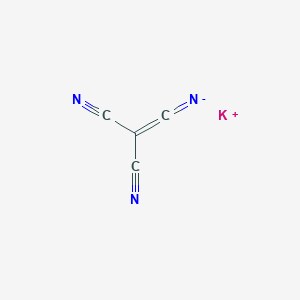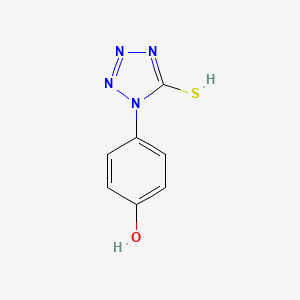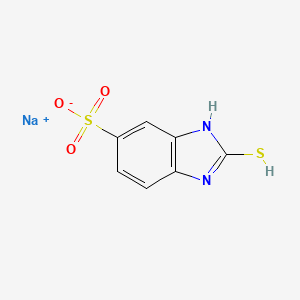
Bis(2-chloroethyl)ammonium chloride
説明
Bis(2-chloroethyl)ammonium chloride is a useful research compound. Its molecular formula is C4H10Cl3N and its molecular weight is 178.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-chloroethyl)ammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-chloroethyl)ammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dielectric Properties : Shao et al. (2015) discovered that bis(2‐chloroethyl)amine hydrochloride demonstrates a sharp switching of its dielectric constant near room temperature. This switching is due to the dynamic changes of the (2‐chloroethyl)ammonium cation between frozen and motional states, indicating its potential use in materials science and electronics (Shao et al., 2015).
Fluorescence Spectrometry Application : Hunt and Alder (1999) found that bis(2-chloroethyl)sulfide strongly quenches the fluorescence of sodium fluorescein and fluorescein mercury(II) acetate in alcoholic media. This property indicates its potential use in fluorescence spectrometry for determining bis(2-chloroethyl)sulfide concentration (Hunt & Alder, 1999).
Chemical Weapons Destruction : Battin‐Leclerc et al. (2000) studied the thermal decomposition of bis(2-chloroethyl) sulphide and bis(2-chloroethyl) ether, demonstrating the potential industrial application of this process for destroying chemical weapons (Battin‐Leclerc et al., 2000).
Synthesis Methods : Xiao Cui-ping (2009) focused on the synthesis of bis(2-chloroethyl)amine hydrochloride, providing insights into its efficient, economic, and environmentally friendly production process (Xiao Cui-ping, 2009).
Surfactant Research : Węgrzyńska et al. (2008) analyzed the interfacial behavior of bis- and tris-ammonium salts, including bis(2-chloroethyl)ammonium chloride, in aqueous solutions. This research contributes to the understanding of surfactant behavior at interfaces, which has implications in industrial and environmental contexts (Węgrzyńska et al., 2008).
Pharmaceutical Synthesis : Neda et al. (1997) described a new method for preparing Ifosfamide and Cyclophosphamide, where bis(2-chloroethyl)ammonium chloride plays a crucial role. This research is significant in the context of pharmaceutical manufacturing (Neda et al., 1997).
Antimicrobial Activity : Tischer et al. (2012) reviewed the antimicrobial potential of mono- and bisquaternary ammonium compounds, including bis(2-chloroethyl)ammonium chloride, highlighting their effectiveness against various microbes (Tischer et al., 2012).
Corrosion Inhibition : Sun Zhao-dong (2009) investigated the inhibiting behavior of bis-quaternary ammonium compounds on Q235 mild steel in hydrochloric acid, demonstrating the corrosion inhibition potential of these compounds (Sun Zhao-dong, 2009).
特性
IUPAC Name |
bis(2-chloroethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[NH2+]CCCl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
334-22-5 (Parent) | |
| Record name | Nor-HN2 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
178.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl)ammonium chloride | |
CAS RN |
821-48-7 | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nor-HN2 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




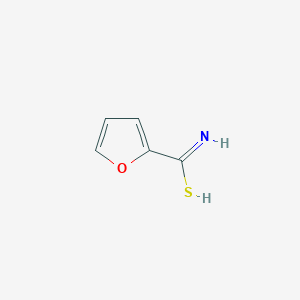

![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)
